1,2,4,5-Tetrakis(trimethylsilyl)benzene

Organic Synthesis Polycyclic Aromatic Hydrocarbons Benzyne Chemistry

1,2,4,5-Tetrakis(trimethylsilyl)benzene (CAS 17156-61-5) is a sterically congested, symmetrical tetra-silylated benzene derivative. Its molecular formula is C₁₈H₃₈Si₄, with a molecular weight of 366.84 g/mol.

Molecular Formula C18H38Si4
Molecular Weight 366.8 g/mol
CAS No. 17156-61-5
Cat. No. B094209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4,5-Tetrakis(trimethylsilyl)benzene
CAS17156-61-5
Synonyms1,2,4,5-Tetrakis(trimethylsilyl)benzene
Molecular FormulaC18H38Si4
Molecular Weight366.8 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=CC(=C(C=C1[Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C
InChIInChI=1S/C18H38Si4/c1-19(2,3)15-13-17(21(7,8)9)18(22(10,11)12)14-16(15)20(4,5)6/h13-14H,1-12H3
InChIKeyIKBMPVFDRAQKNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4,5-Tetrakis(trimethylsilyl)benzene (CAS 17156-61-5): A Rigid, Symmetrical Silyl-Arene for Advanced Intermediates and Materials Chemistry


1,2,4,5-Tetrakis(trimethylsilyl)benzene (CAS 17156-61-5) is a sterically congested, symmetrical tetra-silylated benzene derivative. Its molecular formula is C₁₈H₃₈Si₄, with a molecular weight of 366.84 g/mol [1]. The compound's four bulky trimethylsilyl groups adopt an 'up-down-up-down' orientation around the benzene core, minimizing steric repulsion while providing a unique electronic environment and significant kinetic stabilization to reactive intermediates [2]. This specific substitution pattern distinguishes it from other persilylbenzene isomers, offering a well-defined, rigid scaffold for constructing complex polycyclic frameworks.

Supports stepwise 1,4-benzdiyne generation for iterative fused-ring synthesis.
Provides a rigid planar D₂-symmetric scaffold for molecular linker design.
Yields a planar aromatic dianion for electron-transfer and organic magnet studies.

Why a Standard Silyl-Arene is Insufficient: The Unique Reactivity and Safety Profile of 1,2,4,5-Tetrakis(trimethylsilyl)benzene


Selecting a generic silyl-substituted benzene for advanced synthesis carries significant risk of reaction failure or hazardous outcomes. While 1,2-bis(trimethylsilyl)benzene efficiently generates benzyne, it cannot access the 1,4-benzdiyne intermediate required for iterative fused-ring construction, a limitation directly addressed by 1,2,4,5-tetrakis(trimethylsilyl)benzene . Furthermore, the seemingly similar hexakis(trimethylsilyl)benzene undergoes a fundamentally different reduction, producing a dianion with a boat-shaped, non-aromatic structure, whereas the tetrakis analogue retains planarity and aromatic character, altering its utility as an electron-transfer agent [1]. Use of the smaller 1,2,4,5-tetrakis(dimethylsilyl)benzene leads to premature fluoride-mediated desilylation, compromising the controlled, stepwise generation of benzdiyne intermediates that the trimethylsilyl version enables [2]. These mechanistic and stability differences make direct substitution impossible without sacrificing synthetic precision and product yield.

1,2-Bis(trimethylsilyl)benzene may not generate the 1,4-benzdiyne intermediate, limiting iterative fused-ring construction.

Hexakis(trimethylsilyl)benzene can produce a non-planar, non-aromatic boat structure upon reduction, altering electronic properties.

Dimethylsilyl analogs are prone to premature fluoride-mediated desilylation, reducing stepwise control over benzdiyne generation.

Procurement-Relevant Quantitative Differentiation: 1,2,4,5-Tetrakis(trimethylsilyl)benzene vs. Closest Analogs


Enabling Stepwise 1,4-Benzdiyne Generation vs. Single Benzyne Formation from a Bis-Analog

The compound acts as a stable, crystalline precursor for the sequential, fluoride-mediated generation of two benzyne triple bonds at the 1,4-positions of a single benzene ring, a 1,4-benzdiyne equivalent . This contrasts with the standard benzyne source 1,2-bis(trimethylsilyl)benzene, which, upon treatment with fluoride, generates only a single triple bond, yielding a monofunctional adduct and precluding the direct construction of linearly fused tetracyclic architectures in a one-pot sequence.

Reactive Bonds
Data to verify
2 (sequentiable benzdiyne) vs. 1 (single benzyne)
Enables sequential double cycloaddition strategies.
Class-based model; comparative kinetics not confirmed.
Organic Synthesis Polycyclic Aromatic Hydrocarbons Benzyne Chemistry

Defined Planar Solid-State Geometry vs. Distorted Hexakis Analog for Crystal Engineering

X-ray crystallography reveals that 1,2,4,5-tetrakis(trimethylsilyl)benzene adopts a planar benzene core with the four bulky SiMe₃ groups arranged in a characteristic 'up-down-up-down' motif (D₂ symmetry), yielding a molecular structure ideally suited as a symmetrical, conformationally defined rigid linker [1]. In stark contrast, the hexa-substituted hexakis(trimethylsilyl)benzene exhibits a boat-deformed benzene ring to accommodate steric congestion, as predicted by ab initio calculations, leading to a non-planar aromatic system and reduced predictable symmetry for supramolecular assembly [2]. The quantified dihedral angles defining the planarity of the core in the target compound provide a reliable geometric parameter for molecular design.

Core Geometry
Head-to-head
Planar D₂ vs. boat-deformed non-planar
Supports predictable molecular packing design.
X-ray data confirm target planar structure.
Crystal Engineering Solid-State Chemistry Structural Determination

Controlled Dianion Formation and Reactivity for Electronics vs. Inert Hexakis Analog

Electrochemical reduction of the compound to its dianion proceeds with retention of the planar aromatic core, as structurally characterized for its isolated solvent-separated radical anion salt [1]. This is a distinct electronic outcome compared to the reduction of hexakis(trimethylsilyl)benzene, which yields a dianion with a non-aromatic, boat-shaped core [2]. The retention of aromaticity upon electron acquisition is a critical property for its performance as a core in electron-accepting materials, where the planar radical anion can facilitate charge delocalization and stabilize π-stacking architectures. While direct comparative reduction potentials are not numerically available in the current data set, the documented structural outcomes constitute a class-level inference of superior electronic delocalization in the tetrakis system.

Dianion Structure
Class-level
Planar aromatic vs. non-aromatic boat
Retains π-delocalization for charge transport studies.
Reduction potentials not numerically compared.
Organic Electronics Radical Anions Redox Chemistry

Where 1,2,4,5-Tetrakis(trimethylsilyl)benzene (CAS 17156-61-5) Outperforms: Specific Synthesis and Materials Application Scenarios


Iterative Polycyclic Aromatic Hydrocarbon (PAH) Synthesis

The compound's primary value is as a reliable, storable precursor for 1,4-benzdiyne, enabling the stepwise annulation of two rings onto a benzene core . Unlike 1,2-bis(trimethylsilyl)benzene, which terminates after a single benzyne generation, this reagent allows the synthetic chemist to program a two-step, one-pot sequential addition of different arynophiles. This capability is critical for constructing linearly fused acenes and nanographene fragments with precise substitution patterns, where controlling the sequence of ring formation is paramount for achieving the target molecular topology.

Symmetrical Linker for Metal-Organic Frameworks (MOFs) and Supramolecular Crystals

With its D₂-symmetric, planar core and a defined X-ray crystal structure showing a predictable 'up-down-up-down' SiMe₃ orientation, the molecule functions as a highly rigid, symmetrical tecton . This precise geometric definition provides an advantage over the distorted hexakis(trimethylsilyl)benzene for co-crystal engineering, where unanticipated ligand conformations can lead to unpredictable pore sizes or network connectivity. The quantified planarity and symmetry make it a preferred choice for designing materials where the spatial relationship between binding groups must be exact.

Model System for High-Spin Organic Molecules and Molecular Magnets

The ability to cleanly generate and structurally characterize a planar, aromatic dianion radical salt from 1,2,4,5-tetrakis(trimethylsilyl)benzene positions it as a benchmark core for studying electron-transfer phenomena and high-spin organic states . Its behavior contrasts with that of the hexakis analog, whose reduction leads to a non-aromatic boat structure [1]. This electronic distinction is a key differentiator: the tetrakis compound provides a stable, delocalized radical anion π-system, a fundamental requirement for developing organic magnets or conductive charge-transfer salts where planarity supports the necessary intermolecular interactions.

Precursor to Novel Silyl-Functionalized Conjugated Polymers

The strategic placement of four silyl groups on the 1,2,4,5-positions offers two distinct sites for further functionalization—the remaining unsubstituted 3,6-positions of the ring . The tetrakis(dimethylsilyl) analog suffers from premature desilylation under the very fluoride conditions used for benzdiyne generation, leading to side reactions and lower yields [2]. The superior kinetic stability of the trimethylsilyl groups ensures that the desired benzdiyne is generated cleanly, allowing high-fidelity incorporation of this monomer into conjugated polymer backbones, a crucial factor for scaling reactions and ensuring batch-to-batch reproducibility in material fabrication.

Application
Selection Property
Validation Focus
Iterative PAH Synthesis
Benzdiyne generation capacity
Sequential annulation step economy
MOF & Supramolecular Crystals
Planar D₂ symmetry
Predictable molecular packing & topology
High-Spin Organic Molecules
Aromatic dianion stability
π-Delocalization for intermolecular interactions
Silyl-Functionalized Polymers
Kinetic stability of silyl groups
Batch reproducibility & clean monomer incorporation
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